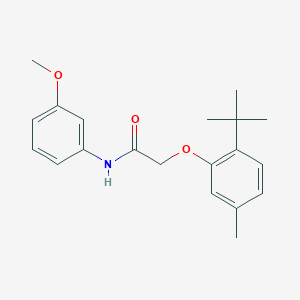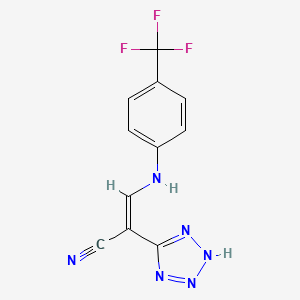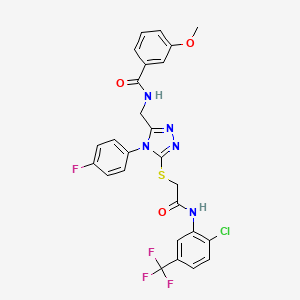![molecular formula C17H22N4O2 B2355600 1-苯氧基-3-[4-(2-嘧啶基)哌嗪基]-2-丙醇 CAS No. 866135-56-0](/img/structure/B2355600.png)
1-苯氧基-3-[4-(2-嘧啶基)哌嗪基]-2-丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is a chemical compound with the molecular formula C17H22N4O2 and a molecular weight of 314.389. It is known for its unique chemical structure and potential therapeutic applications.
科学研究应用
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound exhibits beta-blocking activity, making it a candidate for cardiovascular disease treatment.
Industry: It is explored for its potential in environmental pollution management.
作用机制
Target of Action
The primary targets of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain.
Mode of Action
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol acts as a triple reuptake inhibitor . It inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and results in various physiological effects.
Biochemical Pathways
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it likely affects several pathways related to mood regulation, reward, and cognition .
Result of Action
The inhibition of neurotransmitter reuptake by 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol can lead to increased neurotransmission, which may result in improved mood and reduced symptoms in conditions like depression . .
生化分析
Biochemical Properties
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol interacts with various enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence various biochemical reactions in the body.
Cellular Effects
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol has been designed and synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol typically involves the reaction of phenol with epichlorohydrin to form 1-phenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .
化学反应分析
Types of Reactions
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy derivatives, while reduction can produce simpler alcohols.
相似化合物的比较
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is similar in structure but lacks the pyrimidinyl group.
1-Phenoxy-3-(4-methylpiperazin-1-yl)propan-2-ol: Another similar compound with a methyl group instead of the pyrimidinyl group.
Uniqueness
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
属性
IUPAC Name |
1-phenoxy-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-23-16-5-2-1-3-6-16)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h1-8,15,22H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJTHLIHVKIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2355522.png)
![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)




